molecular formula C28H46N2O5S B12697424 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 94134-36-8

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12697424
CAS No.: 94134-36-8
M. Wt: 522.7 g/mol
InChI Key: MBDGSYNKUXTZRA-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethoxy group, a heptadecyl chain, and a pyrazolyl group attached to a benzenesulphonic acid moiety.

Properties

CAS No.

94134-36-8

Molecular Formula

C28H46N2O5S

Molecular Weight

522.7 g/mol

IUPAC Name

2-ethoxy-5-(3-heptadecyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C28H46N2O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22-28(31)30(29-24)25-20-21-26(35-4-2)27(23-25)36(32,33)34/h20-21,23H,3-19,22H2,1-2H3,(H,32,33,34)

InChI Key

MBDGSYNKUXTZRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=CC(=C(C=C2)OCC)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or pyrazole moiety .

Scientific Research Applications

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy group, heptadecyl chain, and pyrazolyl moiety makes it a versatile compound for various scientific and industrial uses .

Biological Activity

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid (CAS Number: 94134-36-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is C28H45N2O4SC_{28}H_{45}N_{2}O_{4}S. The structure features a benzenesulphonic acid moiety linked to a pyrazole derivative, which may contribute to its biological properties.

The proposed mechanisms of action for related pyrazole derivatives include:

  • Inhibition of EGFR : Similar compounds have shown to inhibit EGFR activity, leading to reduced cell proliferation in cancer cells .
  • Induction of Apoptosis : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : Compounds with sulfonic acid groups often exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

A study investigating the biological activity of related compounds found that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These findings suggest that 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid could possess similar potency .

CompoundCell LineIC50 (µM)Reference
Compound AA5499.68 ± 1.95
Compound BMCF712.34 ± 2.10

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the alkyl chain length and functional groups significantly affect the biological activity of pyrazole derivatives. For example, increasing the hydrophobic character by extending the alkyl chain tends to enhance anticancer activity .

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